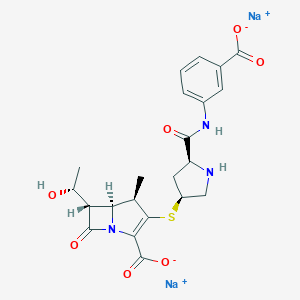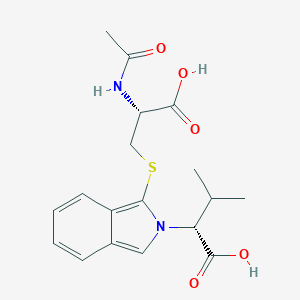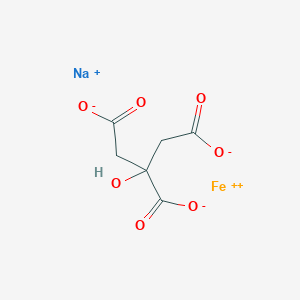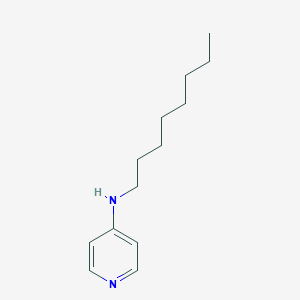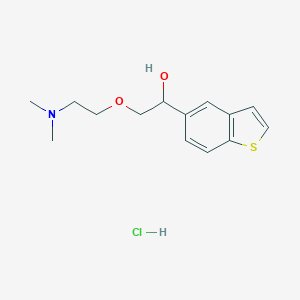
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it belongs to the class of compounds known as nicotinic acetylcholine receptor agonists.
Mécanisme D'action
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride binds to nicotinic acetylcholine receptors in the brain, which are involved in various physiological processes such as learning, memory, and attention. By binding to these receptors, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances the activity of these receptors, leading to improved cognitive function and analgesic effects.
Effets Biochimiques Et Physiologiques
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have various biochemical and physiological effects, including:
1. Improved cognitive function: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride enhances cognitive function, including learning, memory, and attention.
2. Analgesic effects: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Anti-inflammatory effects: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has high potency, making it a useful tool for studying the effects of nicotinic acetylcholine receptors.
2. Selectivity: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride is selective for nicotinic acetylcholine receptors, making it a useful tool for studying the specific effects of these receptors.
3. Limited solubility: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has limited solubility, which may limit its use in certain experiments.
Orientations Futures
For research include the development of more potent analogs, identification of new therapeutic applications, and mechanistic studies to better understand its effects.
Méthodes De Synthèse
The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride involves the reaction between 2-(2-(N,N-dimethylamino)ethoxy)ethanol and 1-benzo[b]thiophen-5-yl ethanol. The reaction is carried out in the presence of a catalyst, and the final product is obtained after purification.
Applications De Recherche Scientifique
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Treatment of cognitive disorders: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on cognitive disorders such as Alzheimer's disease and schizophrenia.
2. Pain management: 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has been shown to have analgesic effects, making it a potential candidate for pain management.
3. Addiction treatment: Studies have shown that 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride has potential therapeutic effects on addiction to nicotine and other drugs.
Propriétés
Numéro CAS |
131964-30-2 |
|---|---|
Nom du produit |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-dimethylamino)ethoxy)ethanol hydrochloride |
Formule moléculaire |
C14H20ClNO2S |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-15(2)6-7-17-10-13(16)11-3-4-14-12(9-11)5-8-18-14;/h3-5,8-9,13,16H,6-7,10H2,1-2H3;1H |
Clé InChI |
HCLIFWZTTKDJGO-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canonique |
CN(C)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)benzo(b)thiophene-5-methanol hy drochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



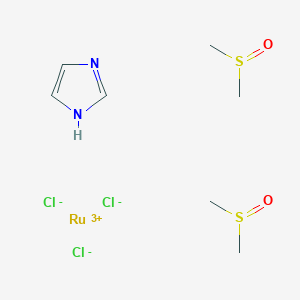

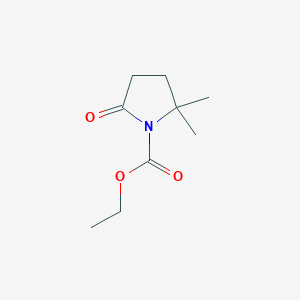
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
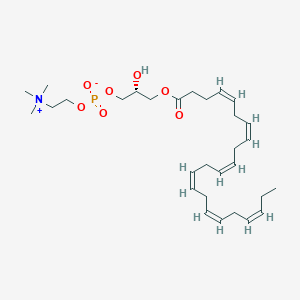
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)


